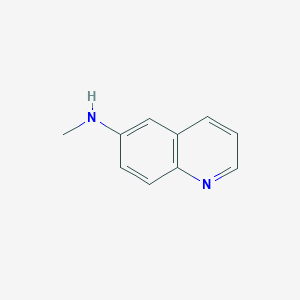

N-methylquinolin-6-amine

Overview

Description

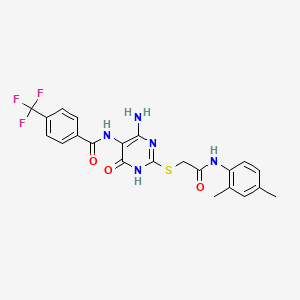

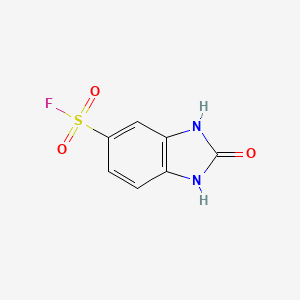

“N-methylquinolin-6-amine” is a chemical compound with the CAS Number: 83407-38-9 . It has a molecular weight of 158.2 and is also known by the IUPAC name N-methyl-N-(6-quinolinyl)amine . It is typically stored at a temperature of 4°C .

Synthesis Analysis

The synthesis of amines, such as “this compound”, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides, ammonia and other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the Inchi Code 1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 . The compound has a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Amines, including “this compound”, are known for their ability to act as weak organic bases . They can undergo a variety of reactions, including alkylation and acylation .Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . As an amine, it has the ability to act as a weak organic base .Scientific Research Applications

Anticancer Properties

N-methylquinolin-6-amine derivatives have shown promise in cancer treatment. For example, a study by Sirisoma et al. (2009) identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer, demonstrating significant efficacy in human MX-1 breast and other mouse xenograft cancer models, with notable blood-brain barrier penetration (Sirisoma et al., 2009).

Antimicrobial Activity

Kumar et al. (2011) synthesized secondary and tertiary amines bearing 2-chloro-6-methylquinoline, which displayed promising antifungal and antibacterial activities. This highlights the potential of this compound derivatives in developing new antimicrobial agents (Kumar et al., 2011).

Synthetic Chemistry

In the field of synthetic chemistry, Choi and Chi (2004) discussed the preparation of 7-alkylamino-2-methylquinoline-5,8-diones, showcasing the efficient and simple synthetic routes and the unusual regioselectivity in nucleophilic amination of quinoline diones (Choi & Chi, 2004).

N-Methylation Studies

He et al. (2017) reported the synthesis of N-methyl-tetrahydroquinolines by methylation of quinolines using CO2 and H2, marking a significant advancement in the field of N-methylation studies (He et al., 2017).

Metabolite Profiling

Boughton et al. (2011) discussed the comprehensive profiling and quantitation of amine group containing metabolites, which can be applied to a broad range of biological and pharmacological studies, including those involving this compound derivatives (Boughton et al., 2011).

Fluorescence and Sensing Properties

Hazra et al. (2018) investigated the fluorescence sensing properties of quinoline-based isomers, which could be relevant for sensing applications involving this compound derivatives (Hazra et al., 2018).

Safety and Hazards

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital for leads in drug discovery . Future research may focus on further exploring the biological and pharmaceutical activities of various quinoline derivatives .

properties

IUPAC Name |

N-methylquinolin-6-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h2-7,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXTCHBBZIBFUCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)N=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83407-38-9 | |

| Record name | N-methylquinolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-dimethyl-4-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)piperidine-1-sulfonamide](/img/structure/B2737402.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2737405.png)

![[1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2737410.png)

![N-(2,4-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2737416.png)

![7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2737417.png)

![2-Cyclobutylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2737418.png)

![2-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2737421.png)